6-Amino-2-chloro-7H-purine-8(9H)-thione
Description
6-Amino-2-chloro-7H-purine-8(9H)-thione is a purine derivative characterized by a thione group at position 8, a chlorine atom at position 2, and an amino group at position 5. Its molecular formula is C₅H₄ClN₅S, with a molecular weight of 193.64 g/mol. This compound is synthesized via nucleophilic substitution reactions, such as the displacement of bromine or chlorine atoms with thiourea under reflux conditions in polar solvents like n-butanol .
Properties
IUPAC Name |
6-amino-2-chloro-7,9-dihydropurine-8-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5S/c6-4-9-2(7)1-3(10-4)11-5(12)8-1/h(H4,7,8,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROSBXGZJLRNIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(N=C1NC(=S)N2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-chloro-7H-purine-8(9H)-thione typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted guanine derivative, chlorination and subsequent thiolation can yield the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under suitable conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could produce various amino or thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-2-chloro-7H-purine-8(9H)-thione involves its interaction with biological molecules. It may act by inhibiting specific enzymes or binding to nucleic acids, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Position 6 Modifications: The amino group in the parent compound is critical for hydrogen bonding.
- Position 9 Ribofuranosyl Addition: The nucleoside analog (third compound) exhibits improved solubility in polar solvents due to hydroxyl groups in the ribose moiety, making it suitable for biochemical assays .
- Scaffold Variation: The thieno-pteridinone derivative (fourth compound) demonstrates how scaffold alteration (purine → pteridinone) impacts electronic properties and binding affinities .
Physicochemical Properties
Solubility and Reactivity
- 6-Amino-2-chloro-7H-purine-8(9H)-thione: Limited solubility in water due to the non-polar purine core; soluble in DMSO and DMF. The thione group participates in tautomerism (thione ↔ thiol), influencing reactivity in metal coordination .
- 6-(Benzylamino)-2-chloro-7,9-dihydro-purine-8-thione: Reduced water solubility compared to the parent compound due to the bulky benzyl group .
- Ribofuranosyl Derivative: Enhanced aqueous solubility (>50 mg/mL) owing to the hydrophilic ribose moiety .
Spectroscopic Data
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